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Executive Summary

GW 766994 is an orally active, selective antagonist of the C-C chemokine receptor 3 (CCR3).
This receptor plays a crucial role in the chemotaxis of eosinophils, key inflammatory cells
implicated in the pathophysiology of allergic airway diseases such as asthma. Developed by
GlaxoSmithKline, GW 766994 was investigated as a potential therapeutic agent for eosinophilic
airway inflammation. While preclinical evidence suggested a potential role in mitigating
eosinophil recruitment, clinical trial results in patients with eosinophilic asthma did not
demonstrate a significant reduction in airway eosinophilia. However, the compound did show a
modest but statistically significant improvement in airway hyperresponsiveness and asthma
control symptoms. This guide provides a comprehensive technical overview of GW 766994,
summarizing its mechanism of action, key experimental data from clinical studies, and relevant
methodologies.

Introduction to GW 766994

GW 766994 is a small molecule antagonist that specifically targets the CCR3 receptor.[1] The
rationale for its development was based on the established role of the eotaxin/CCR3 axis in
orchestrating eosinophilic inflammation, a hallmark of allergic asthma.[2] Eotaxins (CCL11,
CCL24, CCL26) are potent chemoattractants for eosinophils, and their interaction with CCR3
on the surface of these cells mediates their migration from the bloodstream into airway tissues.
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[2] By blocking this interaction, GW 766994 was hypothesized to reduce airway eosinophilia
and, consequently, alleviate asthma symptoms and exacerbations.

Mechanism of Action: CCR3 Antagonism

GW 766994 functions as a competitive antagonist at the CCR3 receptor.[3] It binds to the
receptor, preventing the binding of its natural chemokine ligands, primarily eotaxin-1 (CCL11),
eotaxin-2 (CCL24), and eotaxin-3 (CCL26). This blockade inhibits the intracellular signaling
cascades that are normally initiated by ligand binding, which include G-protein activation,
calcium mobilization, and activation of downstream pathways leading to chemotaxis and
cellular activation.

In Vitro Pharmacology

The potency of GW 766994 as a CCR3 antagonist has been determined in vitro.

Parameter Value Cell Line Assay Reference

K562 cells )
] [t2%]]-eotaxin-1
pIC50 8.0 transfected with o [4]
binding assay
hCCR3

This pIC50 value corresponds to an IC50 of 10 nM, indicating high-affinity binding to the human
CCR3 receptor.

The CCR3 Signaling Pathway and Inhibition by GW
766994

The binding of eotaxins to CCR3 on eosinophils triggers a G-protein coupled signaling cascade
that is central to their recruitment and activation in the airways. GW 766994 disrupts this
pathway at its initial step.
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Figure 1: CCR3 Signaling Pathway and Inhibition by GW 766994.
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Preclinical In Vivo Studies

Detailed preclinical in vivo data for GW 766994 in animal models of asthma are not extensively
available in the public domain. Typically, for a compound of this class, preclinical evaluation
would involve models such as ovalbumin-sensitized mice or guinea pigs to assess the following
endpoints:

» Bronchoalveolar Lavage (BALF) Cell Counts: Measurement of eosinophil and other
inflammatory cell numbers in the fluid washed from the lungs.

» Airway Hyperresponsiveness (AHR): Assessment of the exaggerated bronchoconstrictor
response to stimuli like methacholine.

e Lung Histology: Microscopic examination of lung tissue for signs of inflammation and
remodeling.

» Cytokine and Chemokine Levels: Measurement of inflammatory mediators in BALF or lung
tissue.

While specific data for GW 766994 is scarce, studies on other CCR3 antagonists and in CCR3
knockout mice have demonstrated a significant reduction in allergen-induced airway
eosinophilia and, in some cases, airway hyperresponsiveness, providing a strong rationale for
the clinical development of compounds like GW 766994.[5]

Clinical Trial Evidence: NCT01160224

A key clinical study (NCT01160224), published by Neighbour et al. in 2014, evaluated the
safety and efficacy of GW 766994 in patients with asthma and eosinophilic bronchitis.[5][6]

Experimental Protocol: Clinical Trial (NCT01160224)

The study was a randomized, double-blind, placebo-controlled, parallel-group trial.
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Figure 2: Workflow of the NCT01160224 Clinical Trial.

Key Methodologies
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e Sputum Induction and Analysis: Sputum was induced by inhalation of nebulized hypertonic
saline. The collected sputum was processed to obtain a cell pellet, and differential cell counts
were performed on cytospins stained with a Romanowsky-type stain.

o Methacholine Challenge (PC20): Airway hyperresponsiveness was assessed by determining
the provocative concentration of methacholine that caused a 20% fall in Forced Expiratory
Volume in one second (FEV1).

o Asthma Control Questionnaire (ACQ): Patients completed the ACQ, a validated
guestionnaire to assess asthma symptoms and rescue medication use over the preceding
week.

Clinical Trial Results

Despite achieving plasma concentrations consistent with over 90% receptor occupancy, GW
766994 did not meet its primary endpoint of significantly reducing sputum eosinophil counts.[6]

Table 1: Effect of GW 766994 on Sputum Eosinophils

Parameter GW 766994 Placebo p-value
Change from Baseline o

) ) ) Not significantly

in Sputum Eosinophil - >0.05

different from placebo
%

However, the study did reveal some potentially beneficial effects on secondary endpoints.

Table 2: Effect of GW 766994 on Secondary Endpoints
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Change with GW Change with
Parameter p-value
766994 Placebo

PC20 Methacholine

) +0.66 Not reported <0.05
(doubling dose)
Asthma Control
Questionnaire (ACQ) -0.43 Not reported <0.05
Score
No significant No significant
FEV1 ) _ >0.05
improvement improvement
Ex vivo chemotactic
effect of sputum
Attenuated - <0.05

supernatants on

eosinophils

Data extracted from Neighbour et al., 2014.[6]

Discussion and Future Perspectives

The clinical trial results for GW 766994 were unexpected, given the strong preclinical rationale
for CCR3 antagonism in asthma. The lack of a significant effect on sputum eosinophil numbers,
despite high receptor occupancy and a demonstrable attenuation of ex vivo chemotaxis,
suggests a more complex mechanism of eosinophil recruitment and activation in the asthmatic
airway than previously understood.[6] It is possible that other chemokine pathways or factors
contribute to eosinophil trafficking in this patient population.

The modest but statistically significant improvements in airway hyperresponsiveness (PC20)
and asthma control (ACQ score) are intriguing.[6] These findings suggest that CCR3
antagonism may have effects beyond simply blocking eosinophil recruitment. For instance,
CCRa3 is also expressed on other inflammatory cells, such as basophils and mast cells, and its
blockade could modulate their function.[4]

The clinical development of GW 766994 for asthma was discontinued.[1] However, the study
provided valuable insights into the complexities of targeting chemokine receptors in
inflammatory diseases. Future research in this area may focus on:
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e The role of other chemokine receptors in eosinophilic inflammation.
» The potential for combination therapies that target multiple inflammatory pathways.

o The development of "biased" CCR3 antagonists that selectively modulate downstream
signaling pathways.

Conclusion

GW 766994 is a potent and selective CCR3 antagonist that, despite a strong preclinical
rationale, did not demonstrate efficacy in reducing airway eosinophilia in a clinical trial of
patients with eosinophilic asthma. However, the observed improvements in airway
hyperresponsiveness and asthma control suggest that CCR3 may play a role in the
pathophysiology of asthma beyond eosinophil recruitment. The findings from the GW 766994
clinical trial have been instrumental in refining our understanding of the role of the
eotaxin/CCR3 axis in allergic airway inflammation and continue to inform the development of
novel therapeutics for asthma and other eosinophilic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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